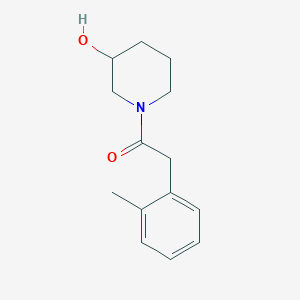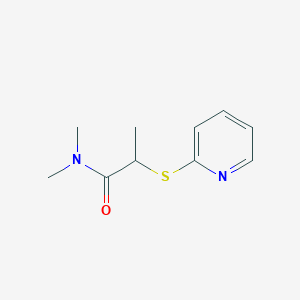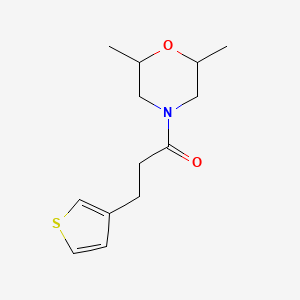
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. HPE belongs to the class of compounds known as ketones and is synthesized through a multistep process.
Mécanisme D'action
The exact mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is not fully understood, but studies suggest that it may act on the opioid receptors in the brain. This may result in the activation of the reward pathway, which could explain its potential as an analgesic and anti-addiction agent.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-addiction effects. It has also been shown to have antidepressant effects, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is its potential as an analgesic and anti-addiction agent, which could have significant clinical applications. However, there are also limitations to its use in lab experiments, including its potential for toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, including further studies on its mechanism of action, potential clinical applications, and the development of more efficient synthesis methods. Other potential areas of research include its use as an anti-inflammatory agent and its potential in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its potential as an analgesic, anti-inflammatory agent, and anti-addiction agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is synthesized through a multistep process that involves the reaction of 3-hydroxypiperidine with 2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the main areas of research has been its potential as an analgesic, with studies indicating that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone may have a similar mechanism of action to opioids. Other areas of research include its potential as an anti-inflammatory agent, as well as its potential in treating addiction and depression.
Propriétés
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-14(17)15-8-4-7-13(16)10-15/h2-3,5-6,13,16H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNOKBUYVXDRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514987.png)

![(2,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514995.png)

![3-[(5-Chlorothiophen-2-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515002.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)
![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)



![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)

